molecular formula C14H15NO2S B1352908 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate CAS No. 37572-22-8

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B1352908
CAS No.: 37572-22-8
M. Wt: 261.34 g/mol
InChI Key: AGQZOTASEBVECH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C14H15NO2S. It is a thiophene derivative, characterized by the presence of an amino group, a carboxylate ester group, and a 4-methylphenyl substituent.

Preparation Methods

The synthesis of ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is primarily recognized for its role as an intermediate in pharmaceutical synthesis . It is particularly valuable in the development of drugs targeting neurological disorders . Studies have shown that derivatives of this compound can exhibit significant biological activity against various diseases, including malaria and cancer.

Case Study: Antimalarial Activity

Research has demonstrated that derivatives of this compound possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the synthesis of new thieno[3,2-d]pyrimidines based on this compound, which showed improved metabolic stability and efficacy compared to existing treatments .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex molecules. It enables researchers to explore new chemical reactions and pathways, facilitating the development of novel compounds with potential therapeutic effects.

Example: Cross-Coupling Reactions

This compound has been employed in palladium-catalyzed cross-coupling reactions, which are crucial for constructing carbon-carbon and carbon-nitrogen bonds in organic molecules .

Material Science

The compound can be incorporated into polymer formulations , enhancing the properties of materials used in electronics and coatings. Its unique structure allows it to improve thermal stability and electrical conductivity when used as an additive in polymer matrices.

Agricultural Chemicals

There is potential for this compound in formulating agrochemicals , contributing to the development of more effective pesticides and herbicides. Its application could lead to improved efficacy against pests while minimizing environmental impact.

Biological Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding , aiding in the discovery of new therapeutic targets. Its ability to interact with biological systems makes it a valuable tool in drug discovery.

Case Study: Enzyme Inhibition

A study investigating enzyme inhibitors found that derivatives of this compound displayed significant inhibitory activity against specific enzymes involved in disease processes, suggesting its potential as a lead compound for further drug development .

Comparative Data Table

Application AreaDescriptionExample Case Study/Reference
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological disordersAntimalarial activity against P. falciparum
Organic SynthesisUsed in palladium-catalyzed cross-coupling reactionsSynthesis of new thieno[3,2-d]pyrimidines
Material ScienceEnhances properties of polymers used in electronics and coatingsPolymer formulations enhancing thermal stability
Agricultural ChemicalsPotential use in developing effective pesticides and herbicidesResearch on agrochemical formulations
Biological ResearchStudies on enzyme inhibition and receptor bindingSignificant enzyme inhibition activity

Biological Activity

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This compound exhibits significant potential in pharmaceutical development, organic synthesis, and agricultural applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

  • Chemical Formula : C13H15N2O2S
  • Molecular Weight : 253.33 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a para-methylphenyl group, which influences its biological activity.

Target Interactions

Thiophene derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to various pharmacological effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines such as MCF-7 and U-937 .
  • Antimicrobial Effects : It exhibits antimicrobial properties by inhibiting the growth of various microbial species, likely through enzyme inhibition.

Biochemical Pathways

The compound influences several biochemical pathways that are critical for its biological activity:

  • Cell Signaling Pathways : this compound modulates cell signaling pathways that can affect gene expression and cellular metabolism.
  • Enzyme Inhibition : It has been observed to interact with enzymes involved in key metabolic processes, potentially disrupting their normal function and leading to therapeutic effects .

Anticancer Properties

A study highlighted the compound's efficacy against various cancer cell lines:

Cell LineIC50 (μM)Mechanism
MCF-710.38Induces apoptosis via p53 activation
U-93715.00Inhibits proliferation through cell cycle arrest

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Antimicrobial Activity

The antimicrobial efficacy has been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
C. albicans64 μg/mL

The compound demonstrated significant inhibitory effects on these organisms, indicating its potential as an antimicrobial agent .

Case Studies

  • Pharmaceutical Development : Researchers have utilized this compound as an intermediate in synthesizing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease .
  • Organic Synthesis Applications : This compound is employed in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and pathways that could lead to novel therapeutic agents .

Properties

IUPAC Name

ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZOTASEBVECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405841
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-22-8
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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